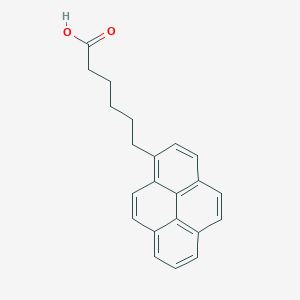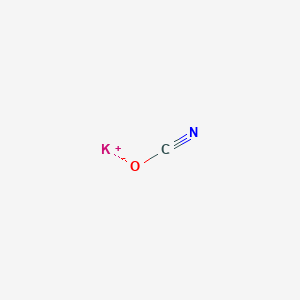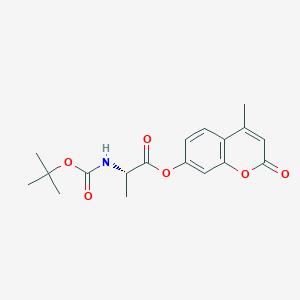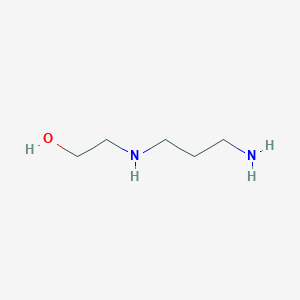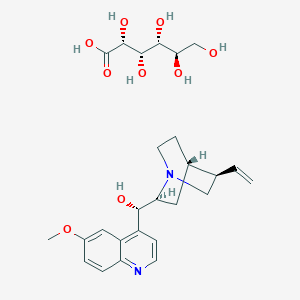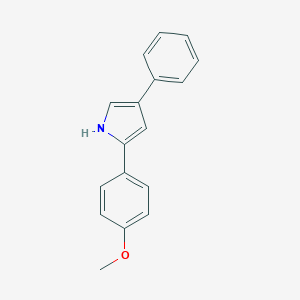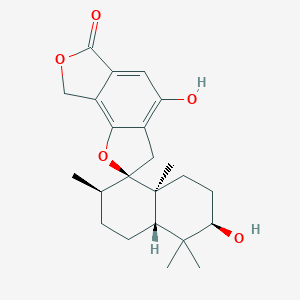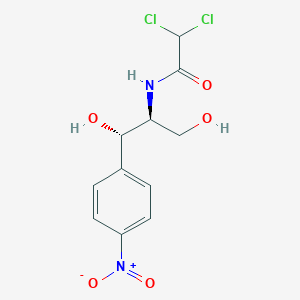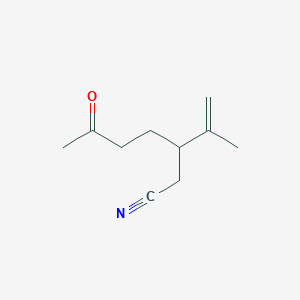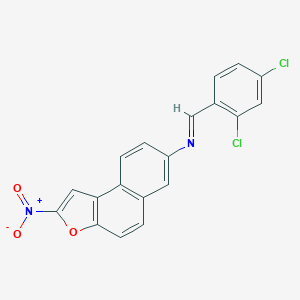
N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, commonly known as DCPIB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCPIB is a selective inhibitor of volume-regulated anion channels (VRACs) and has potential therapeutic applications in various diseases.
Mecanismo De Acción
DCPIB acts as a selective inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, which are transmembrane proteins that regulate cell volume. N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine play a crucial role in various physiological processes, including cell proliferation, migration, and apoptosis. DCPIB blocks the chloride ion transport through N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, leading to cell swelling and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
DCPIB has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase pathway. DCPIB also reduces the infarct size in the heart during ischemia-reperfusion injury by inhibiting N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine. Additionally, DCPIB has been shown to increase the oxygen-carrying capacity of red blood cells, making it a potential treatment for sickle cell disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPIB has several advantages for lab experiments. It is a selective inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine, making it a useful tool for studying the role of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine in physiological processes. DCPIB is also stable and can be easily synthesized in large quantities. However, DCPIB has some limitations. It is not a specific inhibitor of N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine and can also inhibit other ion channels. Additionally, DCPIB has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for DCPIB research. One potential direction is to investigate the use of DCPIB in treating heart diseases, such as myocardial infarction and heart failure. Another direction is to explore the anticancer properties of DCPIB and its potential use in combination with other anticancer drugs. Additionally, DCPIB can be studied for its potential use in treating other diseases, such as sickle cell disease and stroke. Further research is also needed to optimize the synthesis method and improve the specificity of DCPIB for N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine.
Métodos De Síntesis
The synthesis of DCPIB involves the reaction of 2-nitronaphtho[2,1-b]furan-7-amine with 2,4-dichlorobenzaldehyde in the presence of a base. The reaction yields DCPIB as a yellow solid with a purity of over 95%. The synthesis method has been optimized and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
DCPIB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, making it a potential treatment for heart diseases. DCPIB has also been studied for its anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, DCPIB has been investigated for its potential use in treating cystic fibrosis, sickle cell disease, and stroke.
Propiedades
Número CAS |
125372-41-0 |
|---|---|
Nombre del producto |
N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine |
Fórmula molecular |
C19H10Cl2N2O3 |
Peso molecular |
385.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-N-(2-nitrobenzo[e][1]benzofuran-7-yl)methanimine |
InChI |
InChI=1S/C19H10Cl2N2O3/c20-13-3-1-12(17(21)8-13)10-22-14-4-5-15-11(7-14)2-6-18-16(15)9-19(26-18)23(24)25/h1-10H |
Clave InChI |
XXIVKPFHOOTVQV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=CC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C=C1N=CC4=C(C=C(C=C4)Cl)Cl |
Sinónimos |
N-((2,4-Dichlorophenyl)methylene)-2-nitronaphtho(2,1-b)furan-7-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





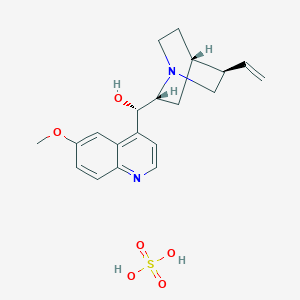

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
